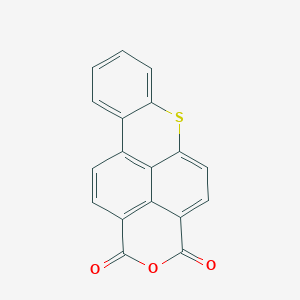

Benzothioxanthene dicarboxylic anhydride

Description

Structure

3D Structure

Properties

IUPAC Name |

14-oxa-8-thiapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,9,11,16(20),17-octaene-13,15-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H8O3S/c19-17-11-6-5-10-9-3-1-2-4-13(9)22-14-8-7-12(18(20)21-17)15(11)16(10)14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCJAUMBAFBAMFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C(=O)OC5=O)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065710 | |

| Record name | 1H,3H-Thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14121-49-4 | |

| Record name | 1H,3H-Thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14121-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H,3H-Thioxantheno(2,1,9-def)-2-benzopyran-1,3-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014121494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H,3H-Thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,3H-Thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Synthesis of Benzo[k,l]thioxanthene-3,4-dicarboxylic Anhydride

Executive Summary

Benzo[k,l]thioxanthene-3,4-dicarboxylic anhydride (BTXA) represents a critical class of rylene-like heterocycles, serving as the foundational scaffold for high-performance fluorescent dyes (e.g., Hostasol Yellow 3G), organic semiconductors, and luminescent solar concentrators. Its rigid, planar structure confers exceptional photostability and high quantum yields.

This technical guide details the synthesis of BTXA, focusing on the Pschorr Cyclization pathway for high-purity laboratory applications, while referencing the High-Temperature Condensation method used in industrial scaling. The protocol prioritizes mechanistic clarity, reproducibility, and safety, specifically addressing the challenges of solubility and regioselectivity inherent to this polycyclic aromatic hydrocarbon (PAH).

Retrosynthetic Analysis

The synthesis of BTXA is best understood through a disconnection approach that isolates the naphthalene core from the thioxanthene fusion.

-

Target Molecule: Benzo[k,l]thioxanthene-3,4-dicarboxylic anhydride.[1][2]

-

Primary Disconnection: The C–S and C–C bonds forming the thiopyran ring.

-

Key Intermediates: 4-(2-aminophenylthio)-1,8-naphthalic anhydride.

-

Starting Materials: 4-Bromo-1,8-naphthalic anhydride and 2-Aminothiophenol.[3]

Mechanistic Logic

The synthesis relies on the varying nucleophilicity of the sulfur and nitrogen atoms in 2-aminothiophenol. The thiolate anion is a softer, more powerful nucleophile than the amine, allowing for selective S_NAr substitution at the 4-position of the naphthalic anhydride. The subsequent ring closure is achieved via an intramolecular radical coupling (Pschorr reaction).

Core Protocol: The Pschorr Cyclization Route[4]

This method is selected for its ability to yield high-purity product with defined regiochemistry, essential for optical applications.

Phase 1: Nucleophilic Substitution (S-Alkylation)

Objective: Synthesis of the intermediate 4-(2-aminophenylthio)-1,8-naphthalic anhydride.

| Parameter | Specification |

| Starting Material A | 4-Bromo-1,8-naphthalic anhydride (1.0 eq) |

| Starting Material B | 2-Aminothiophenol (1.1 eq) |

| Solvent | DMF (N,N-Dimethylformamide) or NMP |

| Base | Potassium Carbonate ( |

| Temperature | 80–90 °C |

| Time | 4–6 Hours |

| Yield Target | >85% |

Step-by-Step Methodology:

-

Dissolution: Charge a 3-neck round-bottom flask with 4-bromo-1,8-naphthalic anhydride and anhydrous DMF (10 mL/g).

-

Activation: Add anhydrous

and stir at room temperature for 15 minutes to ensure suspension homogeneity. -

Addition: Add 2-aminothiophenol dropwise under an inert atmosphere (

or Ar). Note: The reaction is exothermic; control addition rate to maintain temp <40°C. -

Reaction: Heat the mixture to 85°C. Monitor via TLC (Eluent: DCM/MeOH 95:5). The starting bromide spot (

) should disappear, replaced by a lower -

Work-up: Pour the hot reaction mixture into ice-cold 1M HCl (10x volume). The acid neutralizes the phenolate/thiolate species and precipitates the product.

-

Isolation: Filter the yellow/orange precipitate.[4] Wash extensively with water until pH is neutral, then with cold methanol to remove unreacted thiophenol. Dry in a vacuum oven at 60°C.

Phase 2: Diazotization and Pschorr Cyclization

Objective: Intramolecular ring closure to form the benzothioxanthene core.

| Parameter | Specification |

| Reagent A | Intermediate from Phase 1 |

| Diazotization Agent | Sodium Nitrite ( |

| Catalyst | Copper Powder (Activated) |

| Solvent | Glacial Acetic Acid or |

| Temperature | 0–5 °C (Diazotization) |

Step-by-Step Methodology:

-

Diazotization: Suspend the intermediate in glacial acetic acid. Cool to 0–5°C in an ice bath. Add dropwise a solution of

(1.2 eq) in water. Stir for 1 hour to form the diazonium salt. Self-Validation: The suspension typically changes color or becomes clearer as the ionic diazonium species forms. -

Cyclization: Add activated copper powder (0.5 eq) to the diazonium solution.

-

Thermal Activation: Slowly warm the mixture to room temperature, then heat to 80°C. Nitrogen gas evolution (

) indicates the decomposition of the diazonium salt and radical formation. -

Completion: Stir until gas evolution ceases (approx. 2 hours).

-

Quenching: Pour the mixture into water. The crude BTXA will precipitate as a brownish-yellow solid.

-

Purification (Critical): The crude product often contains inorganic copper salts.

-

Wash 1: Boil in dilute HCl to remove copper residues.

-

Wash 2: Hot filtration.

-

Final Purification: Recrystallization from high-boiling solvent (e.g., nitrobenzene or 1,2-dichlorobenzene) or sublimation (if scale permits) is required due to the product's low solubility.

-

Visualization of Synthetic Logic

The following diagram illustrates the reaction pathway and the critical decision points in the synthesis.

Figure 1: Step-wise synthetic pathway from raw materials to the fused benzothioxanthene ring system.

Industrial Alternative: Thermal Cascade

For larger scales where handling diazonium salts is hazardous, a Thermal Cascade method is employed.

-

Reagents: 4-chloro-1,8-naphthalic anhydride + 2-aminothiophenol.

-

Solvent: N-methylpyrrolidone (NMP).

-

Conditions: The mixture is heated directly to 180–200°C.

-

Mechanism: The high temperature facilitates both the S_NAr and a direct condensation/cyclization, likely involving an oxidative mechanism or direct nucleophilic attack of the amine on the naphthalene ring followed by oxidation.

-

Trade-off: Lower purity profile compared to the Pschorr method; requires rigorous purification (acid pasting).

Characterization & Properties

Researchers must validate the product using the following physicochemical markers. Note that NMR is difficult due to poor solubility in standard solvents (

| Property | Value/Observation | Notes |

| Appearance | Yellow to Orange Powder | Color intensity depends on particle size and purity. |

| Melting Point | >300 °C | Often decomposes before melting; distinct from starting anhydride (mp ~220°C). |

| Solubility | Low | Soluble in conc. |

| Fluorescence | Yellow-Green (in solution) | High quantum yield; typically |

| IR Spectrum | 1770, 1730 | Characteristic anhydride carbonyl stretches. |

References

-

Sigma-Aldrich. (n.d.). Benzo[k,l]xanthene-3,4-dicarboxylic anhydride Product Sheet. Retrieved from

-

ChemicalBook. (2024). Benzothioxanthene dicarboxylic anhydride Properties and Suppliers. Retrieved from

-

Seybold, G., & Wagenblast, G. (1989). New Perylene and Naphthalene Dyes. Dyes and Pigments.[5] (Contextual grounding for rylene dye synthesis).

-

United States Patent US4377703A. (1983). Process for preparing benzoxanthene and benzothioxanthene dyestuffs. Retrieved from

-

LookChem. (n.d.). Benzothioxanthene dicarboxylic anhydride (CAS 14121-49-4).[1][2] Retrieved from

Sources

Technical Guide: Solubility Profile & Handling of Benzothioxanthene Dicarboxylic Anhydride

[1][2][3]

Executive Summary & Molecular Architecture

Benzothioxanthene-3,4-dicarboxylic anhydride (CAS: 14121-49-4), often abbreviated as BTXA or referred to as benzo[k,l]thioxanthene-3,4-dicarboxylic anhydride, is a rigid, heterocyclic aromatic compound.[1][3][4] It serves as a critical intermediate in the synthesis of high-performance fluorescent dyes, optical brighteners, and rylene-derivative pigments.[1][3]

The Solubility Challenge

The core technical challenge with BTXA is its inherent insolubility in standard organic solvents.[1][2] This is not a random property but a direct consequence of its molecular architecture:

-

Planarity: The fused benzene and thioxanthene rings create a perfectly flat surface.[1][2]

-

Stacking: These planar surfaces stack efficiently in the solid state, driven by strong intermolecular van der Waals forces andngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Lattice Energy: The energy required to break the crystal lattice (Melting Point >300°C) exceeds the solvation energy provided by common low-boiling solvents like ethanol or dichloromethane.[1][2][3]

This guide provides the solubility data and handling protocols necessary to overcome these thermodynamic barriers, enabling effective synthesis and purification.

Solvent Compatibility Matrix

The following data categorizes solvents based on their thermodynamic interaction with BTXA. Note that "Soluble" for this class of compounds often implies concentrations of 1–10 mg/mL at elevated temperatures, rather than high-concentration solutions typical of smaller molecules.[1][2][3]

Table 1: Solubility Profile of BTXA (CAS 14121-49-4)[1][2][3]

| Solvent Class | Specific Solvents | Solubility Status | Operational Context |

| Class A: Reactive/High-Temp Media | Molten Imidazole | High (>100°C) | Primary Synthesis Medium. Acts as both solvent and base catalyst for imidization.[1][3] |

| Quinoline | High (>150°C) | Used for high-temperature condensation reactions.[1][3] | |

| Sulfolane | Moderate-High | Excellent thermal stability for prolonged heating.[1][3] | |

| Class B: Polar Aprotic (Dipolar) | NMP (N-Methyl-2-pyrrolidone) | Moderate (Hot) | Best choice for non-reactive dissolution and purification.[1][3] |

| DMF / DMSO | Low (RT) / Mod (Hot) | Useful for precipitation/crystallization upon cooling.[1][3] | |

| Nitrobenzene | Moderate (Hot) | Historical solvent for dye synthesis; safety concerns apply.[1][3] | |

| Class C: Halogenated | DCB (1,2-Dichlorobenzene) | Low (RT) / Mod (Hot) | Often used for spectroscopic characterization at high temp.[1][3] |

| DCM / Chloroform | Insoluble | The anhydride is insoluble.[1][3] (Note: Derivatized imides are often soluble here).[1][3] | |

| Class D: Non-Solvents (Precipitants) | Methanol / Ethanol | Insoluble | Used to wash crude product; removes unreacted amines/impurities.[1][3] |

| Water | Insoluble | Hydrophobic nature prevents dissolution; hydrolyzes slowly at high pH.[1][3] | |

| Alkanes (Hexane, Pentane) | Insoluble | Used for final washing to remove trace high-boiling solvents.[1][3] |

ngcontent-ng-c2307461527="" class="ng-star-inserted">Critical Insight: Researchers often mistake the solubility of the final dye (usually an imide with alkyl chains) for the solubility of the anhydride precursor.[1] The anhydride (BTXA) is significantly less soluble than its alkylated derivatives.[1]

Mechanistic Visualization

The following diagram illustrates the solubility logic and the pathway to solubilization via derivatization.

Caption: Figure 1. Thermodynamic barrier of BTXA dissolution and the transition to soluble derivatives via high-temperature processing.

Experimental Protocol: High-Temperature Dissolution & Purification

Objective: To dissolve BTXA for reaction or purification without degrading the anhydride functionality.

Safety Warning: This protocol involves carcinogenic solvents (NMP, DCB) and high temperatures.[1][2][3] Work in a fume hood.

Materials

Workflow

-

Preparation: Weigh BTXA into a round-bottom flask. Add NMP to achieve a concentration of 10 mg/mL .

-

Thermal Activation: Heat the mixture to 120°C–140°C with vigorous magnetic stirring.

-

Filtration (Hot): While maintaining temperature >100°C, filter the solution through a glass frit or PTFE membrane (0.45 µm) to remove non-fluorescent carbonaceous impurities (common in dye intermediates).[1][2]

-

Recrystallization (Purification):

-

Isolation: Filter the reformed solids. Wash copiously with Methanol (to remove NMP) followed by Hexane (to expedite drying).[1][2][3]

Solubilization Strategies for Synthesis

When using BTXA to create fluorescent probes or polymer dopants, the goal is often to permanently increase solubility.[1][2]

Strategy A: Imidization (The Standard Route)

Reacting the anhydride with long-chain alkyl amines (e.g., 2-ethylhexylamine) or bulky aromatic amines (e.g., 2,6-diisopropylaniline) creates an imide .[1][2][3]

-

Mechanism: The alkyl chains act as "entropy tails," preventing the aromatic cores from stacking tightly.[1][2]

-

Result: The resulting dye becomes soluble in Chloroform, Toluene, and DCM.[1][2]

Strategy B: The "Molten Imidazole" Method

For difficult condensations where NMP is insufficient:

-

Mix BTXA and the target amine with solid imidazole (Ratio 1:1:50).[1][2][3]

-

Heat to 160°C . Imidazole melts (MP ~90°C) and acts as a super-solvent and base catalyst.[1][2]

-

Workup: Pour the hot melt into dilute HCl. The imidazole converts to water-soluble imidazolium chloride, while the hydrophobic dye precipitates out.[1][2][3]

Applications Context

Understanding the solubility profile is crucial for specific applications:

-

Polymer Coloring: BTXA is often added to polyester (PET) during the melt phase (>260°C).[1] Its high thermal stability and insolubility at lower temperatures prevent it from leaching out of the final plastic product.[1]

-

Fluorescent Probes: The anhydride is reacted with silanes (e.g., APTES) to create soluble precursors that can be covalently bonded to silica nanoparticles.[1][2]

References

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 329759794, Benzo[k,l]xanthene-3,4-dicarboxylic anhydride."[1][3] PubChem, 2024.[1][3] [Link][1][3]

-

Danko, M., et al. "Synthesis of organic fluorescent dye from benzothioxanthene dicarboxylic anhydride for layered silicate labeling."[1][3] Chemical Papers, vol. 67, no.[1][3] 1, 2013, pp. 18-28.[1][3] [Link][1][3]

-

Qian, X., et al. "Synthesis and properties of benzothioxanthene dicarboximide hydroperoxide."[1][3] Tetrahedron Letters, vol. 48, 2007.[1][3] (Contextual citation for solubility of derivatives).

A Technical Guide to the Spectroscopic Characterization of Benzothioxanthene Dicarboxylic Anhydride

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for benzothioxanthene dicarboxylic anhydride (BTXA), a key building block in the synthesis of advanced materials and probes. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the synthesis, characterization, and application of benzothioxanthene derivatives.

Introduction

Benzothioxanthene dicarboxylic anhydride, with the molecular formula C₁₈H₈O₃S and a molecular weight of 304.32 g/mol , is a polycyclic aromatic compound featuring a thioxanthene core fused with a dicarboxylic anhydride moiety.[1][2] Its rigid, planar structure and extended π-conjugation give rise to distinct photophysical properties, making it a valuable precursor for fluorescent probes, photosensitizers, and organic light-emitting diodes (OLEDs).[3][4] Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structural integrity of BTXA and its subsequent derivatives. This guide will delve into the key spectroscopic techniques used for its analysis: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

A. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of benzothioxanthene dicarboxylic anhydride is expected to exhibit signals in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the anhydride group and the anisotropic effects of the fused aromatic rings. Protons on the benzothioxanthene core will likely appear as complex multiplets due to spin-spin coupling with neighboring protons.

B. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide detailed information about the carbon framework of the molecule. Key predicted chemical shifts are summarized in the table below. The carbonyl carbons of the anhydride group are expected to be the most downfield shifted signals.

| Carbon Type | Predicted Chemical Shift (ppm) | Rationale |

| Carbonyl (C=O) | 160 - 175 | Characteristic range for anhydride carbonyls.[5][6] |

| Aromatic (C-H) | 120 - 140 | Typical region for sp² hybridized carbons in aromatic systems.[7][8] |

| Aromatic (Quaternary) | 130 - 150 | Quaternary carbons in fused aromatic systems, often with lower intensity.[7] |

Experimental Protocol for NMR Spectroscopy:

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Caption: Workflow for NMR Sample Preparation, Data Acquisition, and Processing.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule. For benzothioxanthene dicarboxylic anhydride, the most prominent features in the IR spectrum are the characteristic vibrations of the cyclic anhydride moiety.

A. Key IR Absorptions

The FTIR spectrum of benzothioxanthene dicarboxylic anhydride exhibits two distinct, strong absorption bands in the carbonyl stretching region, which is a hallmark of an anhydride.[3]

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Assignment |

| Asymmetric C=O Stretch | 1767 | Strong | The higher frequency band arises from the asymmetric stretching of the two carbonyl groups.[3][9] |

| Symmetric C=O Stretch | 1716 | Strong | The lower frequency band corresponds to the symmetric stretching of the carbonyl groups.[3][9] |

| C-O-C Stretch | 1300 - 1175 | Strong | Characteristic stretching vibration of the C-O-C linkage within the anhydride ring.[9] |

| Aromatic C-H Stretch | > 3000 | Medium-Weak | Stretching vibrations of the C-H bonds on the aromatic rings. |

| Aromatic C=C Stretch | 1600 - 1450 | Medium | In-plane stretching vibrations of the carbon-carbon double bonds in the aromatic system. |

Experimental Protocol for FTIR Spectroscopy (ATR):

Caption: Workflow for acquiring an FTIR spectrum using an ATR accessory.

III. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for highly conjugated systems like benzothioxanthene dicarboxylic anhydride.

A. Absorption Characteristics

In a polypropylene matrix, benzothioxanthene dicarboxylic anhydride displays a broad absorption band at 460 nm, with a shoulder at approximately 475 nm.[3] The position and intensity of this band are attributed to π-π* transitions within the extensive conjugated system of the benzothioxanthene chromophore.[10] The solvent environment can influence the exact position and shape of the absorption bands.

| Solvent/Matrix | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

| Polypropylene Film | 460 (shoulder at 475) | Not explicitly reported, but lower intensity compared to imide derivatives.[3] |

| Dichloromethane (for related imide derivatives) | 457 - 470 | 5600 - 9100[11] |

Experimental Protocol for UV-Vis Spectroscopy:

Caption: General workflow for obtaining a UV-Vis absorption spectrum.

IV. Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thus confirming the molecular weight and offering clues about its structure.

A. Expected Molecular Ion and Fragmentation

For benzothioxanthene dicarboxylic anhydride (C₁₈H₈O₃S), the expected exact mass is 304.0194 g/mol . In a typical mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be observed. While a detailed experimental mass spectrum for BTXA is not readily published, the fragmentation pattern can be predicted to involve the loss of neutral molecules like CO and CO₂ from the anhydride ring, which is a common fragmentation pathway for cyclic anhydrides.

Logical Relationship of Spectroscopic Data:

Caption: Interrelation of spectroscopic techniques for the characterization of BTXA.

Conclusion

The comprehensive spectroscopic analysis of benzothioxanthene dicarboxylic anhydride through NMR, IR, UV-Vis, and Mass Spectrometry provides a complete picture of its chemical identity and purity. The characteristic dual carbonyl peaks in the IR spectrum, the extended conjugation observed in the UV-Vis spectrum, and the precise mass measurement from MS, complemented by the detailed structural map from NMR, form a self-validating system for the characterization of this important molecule. This guide provides the foundational knowledge and experimental framework for researchers to confidently work with and further functionalize benzothioxanthene dicarboxylic anhydride.

References

- Synthesis, photochemical stability and photo-stabilizing efficiency of probes based on benzothioxanthene chromophore and Hindere.

- Supporting Information.

- benzo[kl]thioxanthene-3,4-dicarboxylic acid anhydride. PubChem.

- Benzothioxanthene dicarboxylic anhydride. Santa Cruz Biotechnology.

- Benzo[k,l]xanthene-3,4-dicarboxylic anhydride. Sigma-Aldrich.

- Harnessing liquid crystal attributes of near-unit photoluminescent benzothioxanthene photosensitizers. Journal of Molecular Liquids.

- Photoredox Catalysts Based on N‐(Hexyl)benzothioxanthene‐3,4‐dicarboximide for Photopolymerization and 3D Printing Under Visible Light.

- Process for preparing benzoxanthene and benzothioxanthene dyestuffs.

- Benzothioxanthene dicarboxylic anhydride. Shanghai Canbi Pharma Ltd.

- Synthesis, characterization and use of benzothioxanthene imide based dimers.

- Benzothioxanthene dicarboxylic anhydride. ChemicalBook.

- ¹³C NMR spectrum of 3-Benzylsulfanyl-2-[methyl-(9-oxo-9H-thioxanthen-2-yl)-carbamoyl]-benzo[b]thiophene-6-carboxylic acid (9) (LG-= PhCH₂S-) in DMSO-d₆.

- Harnessing Liquid Crystal Attributes of Near-Unit Photoluminescent Benzothioxanthene Photosensitizers: Photophysical Profiling. ChemRxiv.

- ¹³C NMR Spectroscopy. Thieme.

- INFRARED SPECTROSCOPY. Sree Narayana College, Kollam.

- Infrared Spectroscopy. LibreTexts.

- Benzothioxanthene dicarboxylic anhydride. Alfa Chemistry.

- The features of IR spectrum. University of Babylon.

- ¹³C NMR Chemical Shift.

- UV/VIS SPECTROSCOPY. University of Pretoria.

- Infrared Spectrometry.

- Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry.

- Improved Method for Microwave-Assisted Synthesis of Benzodiazepine-2,5-diones from Isatoic Anhydrides Mediated by Glacial Acetic Acid - Supplementary Inform

- Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Journal of Analytical & Bioanalytical Techniques.

- The C=O Bond, Part III: Carboxylic Acids. Spectroscopy.

- Mass Spectrometry Applications for Toxicology. The American Journal of the Medical Sciences.

- Benzoic anhydride(93-97-0) ¹³C NMR spectrum. ChemicalBook.

- Phthalic anhydride. MassBank.

- Density functional theory and mass spectrometry of phthalate fragmentations mechanisms: modeling hyperconjugated carbocation and radical cation complexes with neutral molecules. Journal of the American Society for Mass Spectrometry.

- Pharmacokinetics, Metabolite Measurement, and Biomarker Identification of Dermal Exposure to Permethrin Using Accelerator Mass Spectrometry. Toxicological Sciences.

Sources

- 1. Benzothioxanthene dicarboxylic anhydride | CAS 14121-49-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 4. Synthesis, characterization and use of benzothioxanthene imide based dimers - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. Benzoic anhydride(93-97-0) 13C NMR spectrum [chemicalbook.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. faculty.fiu.edu [faculty.fiu.edu]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. novaresearch.unl.pt [novaresearch.unl.pt]

- 11. Photoredox Catalysts Based on N‐(Hexyl)benzothioxanthene‐3,4‐dicarboximide for Photopolymerization and 3D Printing Under Visible Light - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis Precursors and Methodologies for Benzothioxanthene Dicarboxylic Anhydride

The following technical guide details the synthesis precursors, retrosynthetic logic, and experimental methodologies for Benzo[k,l]thioxanthene-3,4-dicarboxylic Anhydride (CAS 14121-49-4).

Technical Whitepaper for Drug Development & Material Science

Executive Summary

Benzo[k,l]thioxanthene-3,4-dicarboxylic anhydride (BTDA) is a rigid, planar polycyclic aromatic hydrocarbon (PAH) featuring a thioxanthene core fused with a cyclic anhydride. Historically utilized in high-performance fluorescent dyes (e.g., C.I.[1] Solvent Orange 63), this scaffold has gained renewed attention in drug development as a DNA intercalator and a precursor for fluorescent biological probes . Its planar structure allows for effective

This guide provides a rigorous, self-validating protocol for synthesizing BTDA from commercially available precursors, emphasizing the Pschorr cyclization route for its regioselectivity and scalability.

Strategic Retrosynthesis

To guarantee high purity and structural integrity, the synthesis is approached via a convergent route involving Nucleophilic Aromatic Substitution (

Retrosynthetic Logic (DOT Visualization)

Figure 1: The synthesis hinges on the construction of the sulfide bridge followed by the formation of the C-C bond via diazonium decomposition.

Critical Precursors & Reagents

The quality of the final anhydride is strictly dependent on the purity of the two primary precursors.

Table 1: Primary Precursors Specification

| Precursor | CAS No. | Role | Purity Requirement | Critical Impurity to Avoid |

| 4-Chloro-1,8-naphthalic anhydride | 4053-08-1 | Electrophilic Core | >98% (HPLC) | 4,5-Dichloro analog (leads to inseparable byproducts). |

| 2-Aminothiophenol | 137-07-5 | Nucleophile | >99% | Disulfide dimer (must be reduced prior to use if present). |

| Sodium Nitrite | 7632-00-0 | Diazotizing Agent | ACS Reagent | Nitrate contaminants (interferes with radical generation). |

| Copper (powder) | 7440-50-8 | Catalyst | < 10 micron | Oxidized surface (must be activated/acid-washed). |

Detailed Experimental Protocol

Phase 1: Formation of the Sulfide Bridge ( Coupling)

This step links the naphthalimide core with the thiophenol moiety. The reaction is driven by the electron-deficient nature of the naphthalic anhydride ring.

Reagents:

-

4-Chloro-1,8-naphthalic anhydride (1.0 eq)

-

2-Aminothiophenol (1.1 eq)

-

Potassium Carbonate (

, anhydrous, 2.0 eq) -

Solvent: N-Methyl-2-pyrrolidone (NMP) or DMF.

Protocol:

-

Setup: Charge a 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and reflux condenser.

-

Dissolution: Dissolve 4-chloro-1,8-naphthalic anhydride (23.2 g, 100 mmol) in NMP (150 mL). Ensure complete solvation at 40°C.

-

Addition: Add anhydrous

(27.6 g, 200 mmol). Then, add 2-aminothiophenol (13.8 g, 110 mmol) dropwise over 15 minutes to control the exotherm. -

Reaction: Heat the mixture to 80–90°C for 4 hours. Monitor by TLC (SiO2, DCM:MeOH 95:5) for the disappearance of the chloride starting material.

-

Workup: Cool the reaction mass to room temperature. Pour slowly into ice-water (1000 mL) containing acetic acid (20 mL) to neutralize the base.

-

Isolation: Filter the yellow/orange precipitate. Wash extensively with water (3 x 200 mL) and methanol (1 x 100 mL) to remove residual thiol.

-

Drying: Dry in a vacuum oven at 60°C.

-

Yield Expectation: 85–92%.

-

Identity: 4-[(2-aminophenyl)thio]-1,8-naphthalic anhydride.

-

Phase 2: Pschorr Cyclization (Ring Closure)

This is the critical step where the diazonium salt is generated and decomposed to form the C-C bond, completing the benzothioxanthene core.

Reagents:

-

Intermediate from Phase 1 (1.0 eq)

-

Sodium Nitrite (

, 1.2 eq) -

Hydrochloric Acid (HCl, 37%)

-

Copper Powder (Catalytic, 0.2 eq)

-

Solvent: Sulfuric Acid (

) or Glacial Acetic Acid.

Protocol:

-

Diazotization: Suspend the amine intermediate (33.5 g, 100 mmol) in glacial acetic acid (300 mL) and concentrated HCl (50 mL). Cool to 0–5°C in an ice bath.

-

Nitrite Addition: Add a solution of

(8.3 g, 120 mmol) in water (20 mL) dropwise, maintaining the temperature below 5°C. Stir for 1 hour to ensure complete formation of the diazonium salt. -

Cyclization: Add activated copper powder (1.3 g) to the cold solution.

-

Thermal Decomposition: Slowly warm the mixture to 60°C (or reflux if using pure acetic acid). Evolution of nitrogen gas (

) will be vigorous. Maintain heating until gas evolution ceases (approx. 2–3 hours). -

Quenching: Pour the reaction mixture into ice-water (1.5 L). The crude benzothioxanthene anhydride will precipitate as a dark red/brown solid.

-

Purification: Filter the solid.

-

Purification Step A: Boil the crude solid in 5% NaOH solution (opens the anhydride to the soluble disodium salt), filter off insoluble copper/impurities, and re-precipitate with HCl. This reforms the anhydride upon drying/heating.

-

Purification Step B: Recrystallize from 1,2-dichlorobenzene or sublimed if high purity is required for optical applications.

-

Reaction Mechanism & Pathway Visualization

The transformation relies on the generation of an aryl radical which attacks the peri-position of the naphthalene ring.

Figure 2: The copper-catalyzed decomposition of the diazonium salt is the rate-determining step.

Safety & Handling

-

2-Aminothiophenol: Highly toxic and a sensitizer. Handle in a fume hood. It has a potent stench; bleach (sodium hypochlorite) should be used to neutralize glassware.

-

Diazonium Salts: Potentially explosive if allowed to dry. Keep wet and process immediately.

-

Anhydrides: Potent respiratory sensitizers. Use full PPE (respirator) when handling the dry powder.

References

-

US Patent 4377703A : Process for preparing benzoxanthene and benzothioxanthene dyestuffs. (Describes the cyclization conditions and industrial scale-up).

-

European Patent EP2085431A1 : Benzothioxanthene dyes with improved application and toxicological properties. (Provides details on purification and precursor handling).

-

Santa Cruz Biotechnology : Benzothioxanthene dicarboxylic anhydride (CAS 14121-49-4) Product Data. (Verification of chemical identity and physical properties).

-

Organic Syntheses : General procedures for Pschorr Cyclization and Naphthalic Anhydride derivatives. (Foundational chemistry grounding).

Sources

Thermal Resilience of Benzothioxanthene Dicarboxylic Anhydride (BTXA): A Technical Monograph

Executive Intelligence

Benzo[k,l]thioxanthene-3,4-dicarboxylic anhydride (BTXA), often recognized in industrial contexts as the core of C.I. Solvent Orange 63 , represents a "privileged scaffold" in both materials science and fluorescent probe development. Its utility is defined by an exceptional thermal stability profile (Melting Point >300°C) and high quantum yield, properties derived from its rigid, planar tetracyclic heteroaromatic architecture.

For researchers in drug development and organic electronics, BTXA is not merely a dye; it is a robust optical reporter capable of surviving the harsh thermal excursions of polymer extrusion (up to 275°C) and the chemical rigors of bioconjugation. This guide dissects the physicochemical basis of this stability, provides validated synthesis protocols, and addresses critical purity parameters often overlooked in commercial sourcing.

Molecular Architecture & Thermal Physics

The thermal resilience of BTXA is intrinsic to its electronic structure. Unlike flexible aliphatic fluorophores (e.g., FITC), BTXA possesses a fused aromatic system incorporating a thiopyran ring.

Structural Stability Factors[1]

-

Planarity &

-Stacking: The benzo[k,l]thioxanthene core is atomically flat, facilitating strong intermolecular -

Thioether Stabilization: The sulfur atom within the central ring donates electron density into the conjugated system, lowering the energy of the excited state and reducing susceptibility to thermal oxidative degradation compared to oxygen-analogues (xanthenes).

-

Anhydride rigidity: The dicarboxylic anhydride ring is fused to the naphthalene subunit, locking the carbonyls in a coplanar conformation that resists hydrolytic and thermal ring-opening under non-aqueous conditions.

Diagram: Electronic & Structural Stability Logic

Figure 1: Mechanistic basis for the thermal and processing stability of the BTXA scaffold.

Thermal Characterization & Critical Impurity Analysis

Quantitative Thermal Profile

The following data summarizes the thermal limits of BTXA and its common derivatives.

| Parameter | Value / Range | Method/Context |

| Melting Point | > 300°C | Capillary Method [1] |

| Boiling Point (Pred.) | ~602°C | In silico prediction (760 mmHg) [2] |

| Processing Temp. | 275°C - 290°C | Polymer Extrusion (PET/Polyamide) [3] |

| Decomposition ( | > 350°C | TGA (Imide derivatives in copolymers) [4] |

| Fluorescence ( | 450 nm / 505 nm | In |

The "False Instability" of Bromine Impurities

Expert Insight: A common failure mode in industrial applications of BTXA (specifically Solvent Orange 63) is equipment corrosion during high-temperature extrusion (>270°C).

-

Causality: This is not due to the decomposition of the BTXA core. It is caused by residual organic bromine impurities (e.g., unreacted 3-bromobenzanthrone or dibromo-byproducts) from the synthesis [3].

-

Mechanism: At >270°C, aliphatic/aromatic C-Br bonds in impurities undergo homolytic cleavage, releasing HBr, which corrodes metal extruders.

-

Solution: For high-thermal applications, BTXA must be purified to <0.06% organic bromine content via recrystallization in N-methylpyrrolidone (NMP) or chlorobenzene [3].

Synthesis & Derivatization Protocol

To ensure thermal stability, the synthesis must minimize halogenated byproducts. The standard industrial route involves the condensation of 3-bromobenzanthrone with 2-aminothiophenol.

Diagram: Synthesis Pathway

Figure 2: Synthetic route prioritizing high-purity isolation to prevent thermal corrosion.

Protocol 1: Synthesis of BTXA Core

Objective: Synthesis of Benzo[k,l]thioxanthene-3,4-dicarboxylic anhydride.

-

Reagents:

-

3-Bromobenzanthrone (1.0 eq)

-

2-Aminothiophenol (1.2 eq)

-

Sodium Hydroxide (powdered)[1]

-

Solvent: N-Methyl-2-pyrrolidone (NMP)

-

-

Procedure:

-

Dissolution: Dissolve 2-aminothiophenol in NMP under a nitrogen atmosphere. Add NaOH and stir at 60°C for 1 hour to generate the thiolate nucleophile.

-

Addition: Slowly add 3-bromobenzanthrone to the mixture.

-

Condensation: Heat the mixture to 180°C for 2-4 hours. The color will shift to a deep red/orange.

-

Cyclization: (Note: In some variations, a copper catalyst or diazotization step is used, but direct thermal cyclization in NMP is common for industrial dyes).

-

Precipitation: Cool to 80°C and pour into methanol or dilute HCl to precipitate the crude anhydride.

-

-

Purification (Critical for Thermal Stability):

-

Filter the crude solid.[1]

-

Recrystallization: Dissolve in boiling NMP or

-chloronaphthalene. Filter hot to remove insoluble carbonaceous matter. -

Cool slowly to crystallize. Wash crystals with methanol to remove residual bromide species.

-

Validation: Verify purity via HPLC or elemental analysis (Br < 100 ppm).

-

Biomedical & Drug Development Applications

While BTXA is an industrial dye, its anhydride functionality makes it a potent fluorescent labeling reagent for biological molecules.

Mechanism of Bioconjugation

The anhydride ring reacts readily with primary amines (lysine residues, N-terminal amines) to form stable imides .

-

Reaction: BTXA +

-

Advantage: The resulting imide retains the high thermal and photochemical stability of the core, unlike fluorescein isothiocyanate (FITC) which degrades rapidly under photobleaching conditions.

Applications

-

Theranostics: BTXA derivatives (benzothioxanthene imides) are used as photosensitizers for antimicrobial photodynamic therapy (aPDT), generating reactive oxygen species (ROS) upon irradiation [5].[2]

-

Hypoxia Probes: The fluorescence of BTXA can be quenched by nitro-groups; reduction in hypoxic tumor environments restores fluorescence, serving as a turn-on probe.

Experimental Validation Protocols

Protocol 2: Thermogravimetric Analysis (TGA) Setup

Objective: Determine the decomposition temperature (

-

Sample Prep: Dry BTXA powder in a vacuum oven at 110°C for 4 hours to remove lattice solvents/moisture.

-

Instrument: TGA (e.g., TA Instruments Q500).

-

Parameters:

-

Pan: Platinum or Alumina (do not use Aluminum if T > 600°C).

-

Ramp Rate: 10°C/min.

-

Atmosphere: Nitrogen (

) flow (40 mL/min) for intrinsic stability; Air for oxidative stability. -

Range: 50°C to 800°C.

-

-

Analysis:

-

Record

(extrapolated onset of mass loss). -

Record

(temperature at 5% mass loss). -

Pass Criteria: For high-temp polymer applications,

must be

-

References

-

LookChem. (n.d.). Benzothioxanthene dicarboxylic anhydride Properties. Retrieved from

-

ChemicalBook. (2024). Benzothioxanthene dicarboxylic anhydride Product Description. Retrieved from

-

Clariant Finance (BVI) Ltd. (2008). Benzothioxanthene dyes with improved application and toxicological properties. European Patent EP2085431A1. Retrieved from

-

MDPI. (2020). Synthesis of Amorphous Conjugated Copolymers Based on Dithienosilole-Benzothiadiazole Dicarboxylic Imide. Polymers.[3][1][4] Retrieved from

-

Translational Chemistry. (2023). Evaluation of positively charged benzothioxanthene imide derivatives as potential photosensitizers. Retrieved from

Sources

Electrochemical & Photophysical Profiling of Benzothioxanthene Dicarboxylic Anhydride (BTXA)

Executive Summary

Benzothioxanthene-3,4-dicarboxylic anhydride (BTXA) (CAS: 14121-49-4) represents a critical scaffold in the rylene dye family, distinct from its perylene analogues due to the symmetry-breaking sulfur atom in the bay region. While primarily recognized as a precursor for highly stable benzothioxanthene imides (BTXIs) , the anhydride itself possesses unique electrochemical properties governed by a donor-acceptor (D-π-A) internal architecture.

For researchers in drug development and organic electronics , BTXA offers a dual utility:

-

Electrophilic Labeling Reagent: The anhydride moiety is highly reactive toward primary amines, making it an excellent fluorescent tag for biological assays.

-

n-Type Semiconductor Precursor: Its electron-deficient core allows for reversible reduction, suitable for electron-transport materials.

Part 1: Molecular Architecture & Electronic Configuration

The "Sulfur Effect"

Unlike the fully aromatic perylene, the BTXA core contains a sulfur atom bridging the naphthalene and benzene subunits. This heteroatom perturbation is not merely structural; it fundamentally alters the frontier molecular orbitals (FMOs).

-

HOMO Modulation: The sulfur atom acts as a weak electron donor (via lone pair conjugation), raising the Highest Occupied Molecular Orbital (HOMO) energy level compared to its oxygen analogue (benzoxanthene).

-

LUMO Localization: The dicarboxylic anhydride group acts as a strong electron-withdrawing group (EWG), localizing the Lowest Unoccupied Molecular Orbital (LUMO) on the anhydride ring.

-

Result: A narrowed band gap (~2.3–2.5 eV) resulting in intense yellow-orange absorption and strong green fluorescence (Quantum Yield

in non-polar solvents).

Structural Diagram (Synthesis & Derivatization)

The following pathway illustrates the conversion of the BTXA core into functional bio-probes (Imides), a critical step for drug delivery applications.

Figure 1: Synthetic workflow from naphthalic anhydride precursors to the BTXA scaffold and subsequent imidization for bio-applications.

Part 2: Electrochemical Characterization

Redox Behavior

BTXA is an electron-deficient system. In cyclic voltammetry (CV), it exhibits characteristic reduction waves (n-type behavior). It is difficult to oxidize (high ionization potential) but relatively easy to reduce.

| Parameter | Value (Approx.) | Mechanistic Insight |

| First Reduction ( | -1.10 V vs. | Formation of the radical anion ( |

| Second Reduction ( | -1.45 V vs. | Formation of the dianion ( |

| HOMO Level | -6.1 eV | Calculated from |

| LUMO Level | -3.7 eV | Calculated from |

The Hydrolysis Trap (Critical for Protocol Validity)

A common error in characterizing BTXA is the presence of trace water.

-

Anhydride Form: Shows two clean reduction waves.

-

Hydrolyzed Form (Dicarboxylic Acid): If water is present, the anhydride ring opens. The resulting acid protons (

) are reduced at much less negative potentials (often near -0.5 V to -0.8 V), masking the true electronic signature of the chromophore.

Part 3: Experimental Protocol (Self-Validating)

Objective: Obtain an artifact-free Cyclic Voltammogram of BTXA to determine LUMO levels for semiconductor matching.

Reagents & Setup

-

Solvent: Dichloromethane (DCM) or Benzonitrile (anhydrous, stored over 3Å molecular sieves). Note: DMF/DMSO are often too hygroscopic for pure anhydride analysis.

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

), recrystallized and dried. -

Working Electrode: Glassy Carbon (polished to mirror finish with 0.05

alumina). -

Reference:

(0.01 M -

Internal Standard: Ferrocene (

).

Step-by-Step Methodology

-

System Dehydration: Flame-dry the electrochemical cell under a stream of Argon. This is the primary control point to prevent hydrolysis.

-

Blank Scan: Run a CV of the Solvent + Electrolyte only.

-

Validation: The window must be clean from +1.0 V to -2.0 V. Any peaks indicate wet solvent or impure electrolyte.

-

-

Analyte Addition: Dissolve BTXA to a concentration of

. The solution should be bright yellow/orange. -

Measurement:

-

Scan Rate: 100 mV/s.

-

Direction: Cathodic first (0 V

-2.0 V). -

Observation: Look for the first reversible couple (

).

-

-

Internal Referencing: Add Ferrocene at the end of the experiment. Calibrate the

of the BTXA peaks against the

Electrochemical Mechanism Diagram

Figure 2: Redox mechanism of BTXA. The reversibility of the first step is the quality indicator for the material.

Part 4: Applications in Drug Development & Bio-Probes

While the electrochemical properties define its electronic structure, the anhydride reactivity is the key for biological applications.

Antimicrobial Photodynamic Therapy (aPDT)

Recent studies (see Translational Chemistry ref) utilize the BTXA core to create cationic photosensitizers.

-

Mechanism: The BTX core is derivatized with cationic amines (via the anhydride).

-

Action: Upon irradiation, the BTX core undergoes Intersystem Crossing (ISC) to the triplet state, generating Reactive Oxygen Species (ROS). The sulfur atom enhances this ISC via the heavy-atom effect compared to oxygen analogues.

-

Target: The cationic charge targets negatively charged bacterial membranes (e.g., S. aureus), while the lipophilic BTX core intercalates into the lipid bilayer.

Fluorescent Labeling

BTXA is a "turn-on" probe precursor.

-

Protocol: React BTXA with a target protein containing Lysine residues (primary amines) at pH 8.5.

-

Result: Formation of a stable Imide linkage. The fluorescence quantum yield typically increases upon binding to hydrophobic pockets in proteins, making it a solvatochromic reporter.

References

-

Sigma-Aldrich. (n.d.). Benzo[k,l]xanthene-3,4-dicarboxylic anhydride Product Sheet. Retrieved from

-

Macedonian Journal of Chemistry and Chemical Engineering. (2025). (Thio)substituted-1,4-benzoquinones: Synthesis, electrochemistry, DFT calculations. Retrieved from

-

Translational Chemistry. (2025).[1] Evaluation of positively charged benzothioxanthene imide derivatives as potential photosensitizers for antimicrobial photodynamic therapy. Retrieved from

-

ChemicalBook. (2024). Benzothioxanthene dicarboxylic anhydride Properties and Suppliers. Retrieved from [2]

-

MDPI. (2025). Tuning Benzylic C−H Functionalization of (Thio)xanthenes with Electrochemistry. Retrieved from

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of Benzothioxanthene Dicarboxylic Anhydride and its Derivatives

A Note to the Researcher: Direct, publicly available crystallographic data for benzothioxanthene dicarboxylic anhydride remains elusive. This guide, therefore, provides a comprehensive framework for its crystal structure analysis by detailing the essential theoretical underpinnings and practical methodologies. Where specific data is required for illustrative purposes, we will draw upon the analysis of closely related benzothioxanthene and thioxanthene derivatives. This approach equips the researcher with the necessary tools and understanding to successfully undertake the crystallographic analysis of the title compound, or its analogues, once suitable crystals are obtained.

Introduction: The Significance of Crystalline Architecture

Benzothioxanthene dicarboxylic anhydride is a key intermediate in the synthesis of high-performance fluorescent dyes and pigments.[1][2][3] Its derivatives are also explored for applications in organic electronics and photodynamic therapy, owing to their unique photophysical properties.[3] The three-dimensional arrangement of molecules in the solid state, or the crystal structure, profoundly influences these macroscopic properties. Understanding the crystal packing, intermolecular interactions, and molecular conformation is paramount for:

-

Structure-Property Correlation: Elucidating how the solid-state arrangement impacts fluorescence efficiency, charge transport, and thermal stability.[4][5][6]

-

Polymorph Screening: Identifying and characterizing different crystalline forms (polymorphs) of the same compound, which can exhibit distinct physical properties and stability.

-

Rational Design of Materials: Guiding the synthesis of new derivatives with tailored solid-state properties for specific applications.

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise atomic arrangement within a crystalline material.[7][8] It provides unambiguous information on bond lengths, bond angles, and intermolecular contacts, offering a molecular-level understanding of the material's architecture.[7]

The Crystallographic Workflow: From Powder to Publication

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands meticulous experimental technique and careful data analysis.

Figure 1: A generalized workflow for the crystal structure analysis of a molecular compound.

Synthesis and Purification of Benzothioxanthene Dicarboxylic Anhydride

The synthesis of benzothioxanthene-3,4-dicarboxylic acid anhydride has been reported through various methods, often involving the reaction of phenyl acetic acid and its derivatives with other precursors in a high-temperature condensation reaction.[1]

Exemplary Synthesis Protocol:

A common synthetic route involves heating a mixture of N-methylpyrrolidone, phenyl acetic acid, and potassium acetate, followed by the addition of benzothioxanthene-3,4-dicarboxylic acid anhydride and further heating.[1]

Crucial Considerations for Crystallography:

-

Purity is Paramount: The starting material for crystal growth must be of the highest possible purity. Impurities can inhibit crystal nucleation and growth, or become incorporated into the crystal lattice, leading to disorder.

-

Purification Techniques: Recrystallization from a suitable solvent is a common and effective method for purifying the crude product.[9] Column chromatography can also be employed for removing persistent impurities.[10] The choice of solvent for recrystallization is critical and often requires screening of several options.

The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals suitable for SCXRD is often the most challenging step in the entire process. The ideal crystal should be a single, well-formed entity, typically 0.1-0.4 mm in at least two dimensions, and free from cracks or other defects.[11]

Common Crystal Growth Techniques for Organic Molecules:

| Technique | Description | Best Suited For |

| Slow Evaporation | A nearly saturated solution of the compound is allowed to stand undisturbed, and the solvent evaporates slowly over days or weeks, leading to crystal formation.[12][13] | Compounds that are stable under ambient conditions and moderately soluble in a volatile solvent. |

| Slow Cooling | A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and inducing crystallization.[12] | Compounds with a significant temperature-dependent solubility. |

| Vapor Diffusion | A solution of the compound is placed in a small, open container within a larger, sealed vessel containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor diffuses into the solution, gradually reducing the compound's solubility.[14] | Small quantities of material and for screening a wide range of solvent/anti-solvent systems. |

| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.[15] | Compounds that are sensitive to temperature changes. |

Practical Tips for Successful Crystal Growth:

-

Solvent Selection: The choice of solvent is critical. A solvent in which the compound is moderately soluble is often a good starting point.[16] A screening of various solvents and solvent mixtures is highly recommended.

-

Cleanliness: All glassware must be scrupulously clean to avoid unwanted nucleation sites.

-

Patience and Observation: Crystal growth can take anywhere from a few days to several weeks. Regular, non-intrusive observation with a microscope is essential to monitor progress.[14]

Single-Crystal X-ray Diffraction: Data Acquisition

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled, typically to 100-173 K, to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.[11]

Figure 2: The process of single-crystal X-ray diffraction data collection.

The Data Collection Process:

-

Crystal Centering: The crystal is precisely centered in the X-ray beam.[11]

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the dimensions and symmetry of the unit cell.[7]

-

Data Collection Strategy: Based on the unit cell and crystal symmetry, a strategy is devised to collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

-

Data Integration and Scaling: The collected diffraction images are processed to measure the intensity of each reflection. These intensities are then scaled and merged to create a final dataset.

Structure Solution and Refinement: From Data to a 3D Model

The processed diffraction data contains the information needed to determine the arrangement of atoms in the crystal. This is achieved through the processes of structure solution and refinement.

Structure Solution

The "phase problem" is a central challenge in crystallography. While the intensities of the diffracted X-rays can be measured, their phases cannot. Structure solution methods are computational techniques used to overcome this problem and generate an initial model of the crystal structure.

-

Direct Methods: These methods use statistical relationships between the intensities of the reflections to determine the phases. They are highly effective for small to medium-sized molecules.

-

Patterson Methods: This approach is particularly useful when the structure contains a heavy atom (an atom with a large number of electrons, such as sulfur in our case).

Structure Refinement

Once an initial model is obtained, it is refined against the experimental data to improve its accuracy. This is typically done using a least-squares minimization procedure, where the atomic coordinates, thermal parameters, and other model parameters are adjusted to achieve the best possible agreement between the calculated and observed diffraction patterns.[17]

Key Refinement Parameters:

-

R-factor (R1): A measure of the agreement between the calculated and observed structure factor amplitudes. A lower R-factor indicates a better fit. For a good quality structure of an organic molecule, the R1 value is typically below 5% (0.05).[18]

-

Goodness-of-Fit (GooF): This parameter should be close to 1 for a well-refined structure.

Common Software for Structure Solution and Refinement:

A variety of software packages are available for crystallographic analysis, many of which are integrated into comprehensive suites.[19][20][21][22]

| Software Suite | Key Features |

| Olex2 | A popular and user-friendly graphical interface that integrates various structure solution and refinement programs like SHELXS and SHELXL.[17] |

| APEX | A comprehensive suite from Bruker for instrument control, data processing, and structure solution and refinement.[21] |

| CRYSTALS | A package for single-crystal X-ray structure refinement and analysis, known for its guided approach.[19] |

| PLATON | A versatile tool for a wide range of crystallographic calculations and analyses, often used for structure validation.[19] |

Interpretation of the Crystal Structure: Unveiling Molecular Insights

The final, refined crystal structure provides a wealth of information about the molecule and its solid-state behavior.

Key Aspects to Analyze:

-

Molecular Conformation: The three-dimensional shape of the molecule in the crystalline state. For benzothioxanthene dicarboxylic anhydride, this would include the planarity of the aromatic system and the conformation of the anhydride ring.

-

Crystal Packing: How the molecules are arranged in the unit cell. Common packing motifs for planar aromatic molecules include herringbone and π-stacking arrangements.[23]

-

Intermolecular Interactions: The non-covalent forces that hold the molecules together in the crystal, such as hydrogen bonds, halogen bonds, and π-π interactions. These interactions play a crucial role in determining the physical properties of the material.[6]

-

Relationship to Photophysical Properties: The crystal packing can significantly influence the fluorescence properties of a compound. For example, close π-π stacking can lead to the formation of excimers, which can result in red-shifted emission compared to the molecule in solution.[5][6]

Illustrative Data from a Thioxanthene Derivative:

While specific data for benzothioxanthene dicarboxylic anhydride is not available, we can consider the crystallographic data of a related thioxanthene derivative to illustrate the type of information obtained.

| Parameter | Example Value (for a Thioxanthene Derivative) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 14.789 |

| β (°) | 98.76 |

| Volume (ų) | 1254.3 |

| Z | 4 |

| R1 [I > 2σ(I)] | 0.045 |

| wR2 (all data) | 0.123 |

| GooF | 1.05 |

Note: This data is for illustrative purposes only and does not represent the actual data for benzothioxanthene dicarboxylic anhydride.

Conclusion: A Pathway to Deeper Understanding

The crystal structure analysis of benzothioxanthene dicarboxylic anhydride and its derivatives is a critical step in understanding and harnessing their potential in various applications. While the absence of a published crystal structure for the parent anhydride presents a challenge, the well-established methodologies of single-crystal X-ray diffraction provide a clear path forward. By following the comprehensive workflow outlined in this guide—from meticulous synthesis and purification to sophisticated data analysis and interpretation—researchers can unlock the molecular-level secrets of these fascinating compounds and pave the way for the design of next-generation materials with enhanced performance.

References

-

International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved February 17, 2026, from [Link]

- Kabova, E., Mersiyanova, M., Shankland, K., Shankland, N., & Spillman, M. (2025). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section C, Structural Chemistry, 81(10), 559-569.

-

University of Oxford. (2020, September 26). CRYSTALS - Chemical Crystallography. Retrieved February 17, 2026, from [Link]

-

RCSB PDB. (2023, February 15). Crystallography Software. Retrieved February 17, 2026, from [Link]

-

Bruker. (n.d.). APEX Software. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (2013, May 30). What free software do you use to analyze XRD data? Retrieved February 17, 2026, from [Link]

-

University of Missouri-St. Louis. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. Retrieved February 17, 2026, from [Link]

- Zheng, X., et al. (n.d.). Aggregation effects on photophysical properties of NBN-doped polycyclic aromatic hydrocarbons: a theoretical study. RSC Publishing.

- Kabova, E., et al. (2025, November 9).

- American Chemical Society. (2025, October 3). Flow Electrochemical Synthesis and Packing Structure-Dependent Photophysical Properties of Sulfur-Containing Polycyclic Aromatic Hydrocarbons. Crystal Growth & Design.

- Royal Society of Chemistry. (n.d.). The influence of crystal packing on the solid state fluorescence behavior of alkyloxy substituted phenyleneethynylenes.

-

University of York. (n.d.). scXRD: Growing single crystals. Chemistry Teaching Labs. Retrieved February 17, 2026, from [Link]

- IMSERC. (2021, December 31). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students.

-

How to Grow Single Crystals | Organic Chemistry. (2020, December 12). [Video]. YouTube. [Link]

- University of Saskatchewan. (n.d.).

- Jones, P. G. (n.d.). Crystal growing.

-

University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved February 17, 2026, from [Link]

- Arkhipova, V., et al. (n.d.).

- Massachusetts Institute of Technology. (2024, October 31).

- Beilstein Journals. (2014, April 11). Columnar/herringbone dual crystal packing of pyrenylsumanene and its photophysical properties.

- (n.d.).

- International Union of Crystallography. (n.d.).

- (n.d.). Powder X-ray Diffraction Protocol/SOP.

-

PDB-101. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. Retrieved February 17, 2026, from [Link]

- SciSpace. (n.d.).

-

SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. Retrieved February 17, 2026, from [Link]

- (n.d.).

- VTechWorks. (n.d.). CHAPTER 3 EXPERIMENTAL.

- Rigaku. (n.d.). Introduction to single crystal X-ray analysis.

- ResearchGate. (n.d.). A data-driven interpretation of the stability of organic molecular crystals.

- AZoLifeSciences. (2023, November 9).

- Google Patents. (n.d.). US4377703A - Process for preparing benzoxanthene and benzothioxanthene dyestuffs.

- Wiley-VCH. (n.d.). 1.

-

Organic Syntheses. (n.d.). benzoic anhydride. Retrieved February 17, 2026, from [Link]

- (n.d.).

Sources

- 1. US4377703A - Process for preparing benzoxanthene and benzothioxanthene dyestuffs - Google Patents [patents.google.com]

- 2. Benzothioxanthene dicarboxylic anhydride | 14121-49-4 [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Aggregation effects on photophysical properties of NBN-doped polycyclic aromatic hydrocarbons: a theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The influence of crystal packing on the solid state fluorescence behavior of alkyloxy substituted phenyleneethynylenes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. azolifesciences.com [azolifesciences.com]

- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 10. rsc.org [rsc.org]

- 11. sssc.usask.ca [sssc.usask.ca]

- 12. chem.tamu.edu [chem.tamu.edu]

- 13. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]

- 14. rezalatifi.okstate.edu [rezalatifi.okstate.edu]

- 15. How To [chem.rochester.edu]

- 16. youtube.com [youtube.com]

- 17. imserc.northwestern.edu [imserc.northwestern.edu]

- 18. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]

- 19. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]

- 20. rcsb.org [rcsb.org]

- 21. APEX Software | Bruker [bruker.com]

- 22. researchgate.net [researchgate.net]

- 23. BJOC - Columnar/herringbone dual crystal packing of pyrenylsumanene and its photophysical properties [beilstein-journals.org]

"toxicology data for benzothioxanthene dicarboxylic anhydride"

An In-Depth Technical Guide to the Toxicological Assessment of Benzothioxanthene Dicarboxylic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzothioxanthene dicarboxylic anhydride (CAS No. 14121-49-4) is a heterocyclic compound with significant applications as an intermediate in the synthesis of high-performance polymers, pharmaceuticals, and oil-soluble dyes.[1][2] Despite its utility, publicly available toxicological data for this specific molecule is scarce. This guide provides a comprehensive framework for characterizing the toxicological profile of benzothioxanthene dicarboxylic anhydride. By leveraging data from analogous chemical structures and adhering to internationally recognized testing guidelines, this document outlines a tiered, scientifically robust strategy for hazard identification and risk assessment. It is designed to equip researchers and drug development professionals with the necessary insights to ensure the safe handling, development, and application of this compound.

Introduction and Physicochemical Profile

Benzothioxanthene dicarboxylic anhydride, with the molecular formula C₁₈H₈O₃S, is a complex organic molecule belonging to the benzothioxanthene family.[1][3] Its structure, featuring a stable polycyclic aromatic core combined with a reactive anhydride group, underpins its utility as a monomer and chemical intermediate.[1][4] This reactivity, however, also necessitates a thorough evaluation of its potential biological effects to ensure occupational safety and responsible product stewardship.

The physicochemical properties of a compound are foundational to understanding its toxicological potential as they influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as potential routes of exposure.

Table 1: Physicochemical Properties of Benzothioxanthene Dicarboxylic Anhydride

| Property | Value | Source |

|---|---|---|

| CAS Number | 14121-49-4 | [1][2][3][5] |

| Molecular Formula | C₁₈H₈O₃S | [1][3] |

| Molecular Weight | 318.35 g/mol (some sources cite ~304.32) | [1][3] |

| Melting Point | >300 °C | [1][2][3] |

| Boiling Point | 602.1 ± 34.0 °C (Predicted) | [2][3] |

| Density | 1.560 ± 0.06 g/cm³ (Predicted) | [1][2] |

| Vapor Pressure | 1.89E-14 mmHg at 25°C | [1] |

| Flash Point | 331.361 °C |[1] |

Expert Insight: The high melting point and extremely low vapor pressure suggest that at ambient temperatures, inhalation exposure to benzothioxanthene dicarboxylic anhydride as a vapor is unlikely. The primary routes of occupational exposure would be inhalation of aerosolized dust particles or direct dermal contact. The anhydride functional group is a known structural alert for sensitization, a key endpoint that must be investigated.

Hazard Identification Based on Chemical Analogs

In the absence of specific toxicological data for benzothioxanthene dicarboxylic anhydride, a common and scientifically valid approach is to examine data from structurally related compounds. Dicarboxylic anhydrides, as a class, are known to pose specific hazards. Safety data for compounds like Methylcyclohexene-1,2-dicarboxylic Anhydride and Cyclohexane-1,2-dicarboxylic anhydride indicate potential for:

-

Skin irritation[6]

-

Respiratory sensitization (may cause allergy or asthma symptoms)[6][7]

-

Skin sensitization (may cause an allergic skin reaction)[6][7]

-

Harmful effects if swallowed or in contact with skin[6]

Furthermore, a patent for related benzothioxanthene dyes notes that certain brominated impurities can be responsible for mutagenic and sensitizing properties, highlighting the critical importance of purity in the final toxicological assessment.[8]

A Tiered Strategy for Toxicological Profiling

A systematic, tiered approach is recommended to efficiently and ethically characterize the toxicological profile of benzothioxanthene dicarboxylic anhydride. This strategy prioritizes in vitro and in silico methods to refine and reduce the necessity of animal testing, in line with the 3Rs principle (Replacement, Reduction, and Refinement).[9]

Sources

- 1. Cas 14121-49-4,Benzothioxanthene dicarboxylic anhydride | lookchem [lookchem.com]

- 2. haihangchem.com [haihangchem.com]

- 3. Benzothioxanthene dicarboxylic anhydride | 14121-49-4 [chemicalbook.com]

- 4. US4377703A - Process for preparing benzoxanthene and benzothioxanthene dyestuffs - Google Patents [patents.google.com]

- 5. scbt.com [scbt.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. criver.com [criver.com]

Technical Guide: Historical Synthesis of Benzothioxanthene Dicarboxylic Anhydride

[1]

Part 1: Executive Summary & Structural Context

Benzo[k,l]thioxanthene-3,4-dicarboxylic anhydride (BTXA) represents a critical chromophore in the family of rylene-like dyes and daylight fluorescent pigments.[1] Historically, this scaffold serves as the immediate precursor to high-performance imide dyes (such as C.I.[1] Solvent Orange 63 analogues) used in organic electronics, bio-imaging, and industrial plastics.[1]

Unlike simple naphthalimides, the BTXA core features an extended

The Isomer Distinction

It is critical to distinguish between the anhydride (BTXA) and the benzanthrone-derived dyes .[1]

Part 2: Historical Synthesis Pathways

The synthesis of BTXA has historically revolved around the construction of the thioxanthene ring onto a naphthalene core.[1] The two dominant historical methodologies are the Stepwise Diazotization (Pschorr) Route and the Direct Nitro-Displacement Route .[1]

Method A: The Classical 4-Chloro-1,8-Naphthalic Anhydride Route

Origin: Early 1970s (Kadhim & Peters); Hoechst Patents.[1]

This method is the industrial standard for generating the BTXA skeleton.[1] It relies on a nucleophilic aromatic substitution (

1. Mechanistic Logic

The synthesis is a two-stage process:

-

Sulfide Formation: 4-chloro-1,8-naphthalic anhydride reacts with 2-aminothiophenol. The sulfur nucleophile preferentially attacks the electron-deficient C4 position of the naphthalene ring.[1]

-

Ring Closure: The resulting amine is diazotized.[1][2][3] The diazonium salt undergoes intramolecular radical substitution (Pschorr reaction) or copper-catalyzed coupling to close the thiopyran ring.[1]

2. Detailed Protocol

Note: This protocol synthesizes the anhydride. If the imide is desired, the anhydride is subsequently reacted with a primary amine.[1]

Reagents:

-

4-Chloro-1,8-naphthalic anhydride (1.0 eq)[1]

-

2-Aminothiophenol (1.1 eq)[1]

-

Sodium Carbonate (

) or Potassium Carbonate ( -

Sodium Nitrite (

)[1][4] -

Copper sulfate (

) or Copper powder (Catalyst)[1] -

Solvent: DMF (Dimethylformamide) or NMP (N-methylpyrrolidone)[1]

Step-by-Step Workflow:

-

Condensation (Sulfide Bond Formation):

-

Dissolve 4-chloro-1,8-naphthalic anhydride in DMF under

atmosphere. -

Add

(acid scavenger) and 2-aminothiophenol.[1] -

Heat to 80–100°C for 2–4 hours. The solution typically turns deep red/orange.[1]

-

Validation: TLC should show consumption of the chloro-anhydride.

-

Isolation: Pour into dilute HCl/Ice water. Filter the yellow/orange precipitate (4-(2-aminophenylthio)-1,8-naphthalic anhydride).[1] Dry thoroughly.

-

-

Diazotization & Cyclization:

-

Suspend the dried intermediate in glacial acetic acid or dilute

.[1] -

Cool to 0–5°C .[1]

-

Add aqueous

dropwise to form the diazonium salt.[1] Stir for 1 hour. -

Cyclization Trigger: Add catalytic copper powder or

and heat the mixture to 80–100°C (or reflux) until nitrogen evolution ceases.[1] -

Observation: The color shifts significantly as the planar benzothioxanthene core forms.[1]

-

Purification: Pour into water, filter, and wash with water.[1] Recrystallize from nitrobenzene or high-boiling solvents (e.g., dichlorobenzene) to obtain pure BTXA.[1]

-

Method B: The 4-Nitro-1,8-Naphthalic Anhydride Route

Origin: Academic variations (Grayshan et al., 1974; Recent optimizations).

This route utilizes the higher reactivity of the nitro group as a leaving group.[1] It is often preferred in small-scale academic settings but requires careful handling of potentially explosive nitro-compounds.

Key Difference:

The 4-nitro group is a better leaving group than chlorine in

Part 3: Visualization of Reaction Pathways[1]

The following diagram illustrates the chemical logic flow for the synthesis of BTXA, highlighting the critical decision points between the Chloro and Nitro routes.

Caption: Figure 1. Comparative synthetic workflow for BTXA via 4-Chloro and 4-Nitro naphthalic anhydride precursors.

Part 4: Technical Comparison of Methodologies

The choice of starting material dictates the purification burden and yield.[1] The following table synthesizes historical data to guide experimental design.

| Parameter | Method A: 4-Chloro Route | Method B: 4-Nitro Route |

| Starting Material Availability | High (Industrial commodity) | Moderate (Often requires nitration of acenaphthene) |

| Reaction Conditions ( | Requires Heat (80–120°C) | Mild (Room Temp to 60°C) |

| Yield (Step 1) | 75–85% | 80–90% |

| Cyclization Efficiency | Moderate (Side reactions common) | Moderate |

| Purification | Recrystallization often required to remove unreacted chloride.[1] | Cleaner crude, but nitro-residues can be hazardous. |

| Scalability | High (Preferred for >10g scale) | Low (Safety concerns with nitro/diazo combo) |

| Primary Impurity | Dechlorinated naphthalene derivatives | Disulfides (from aminothiophenol oxidation) |

Critical Experimental Insight: The "Solvent Effect"

Historical literature (Hoechst patents) shifted from using ethanol/water mixtures to polar aprotic solvents like NMP (N-methylpyrrolidone) or DMF .[1] This shift was crucial because:

-

Solubility: BTXA intermediates are poorly soluble in alcohols, leading to incomplete conversion.

-

Temperature: NMP allows for higher reaction temperatures (necessary for the substitution of the chloro-group) without pressurization.[1]

Part 5: Modern Optimization & Self-Validating Protocols[1]